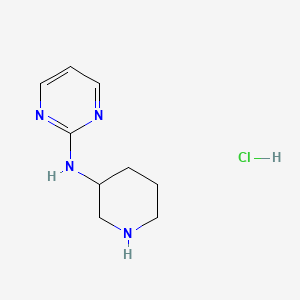
N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride
Vue d'ensemble
Description
N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride, also known as NPPH, is a small molecule drug candidate that has been studied for its potential applications in a variety of scientific research settings. This molecule is a derivative of pyrimidine and is composed of a nitrogen-containing heterocyclic ring, a piperidine ring, and a hydrochloride ion. NPPH has been studied for its potential therapeutic applications, including anti-inflammatory and anti-cancer activities. It has also been studied as a potential neuroprotective agent and for its ability to modulate the activity of certain enzymes.
Applications De Recherche Scientifique
Antibacterial Activity : N-(Piperidin-3-yl)pyrimidin-2-amine derivatives have been synthesized and evaluated for their antibacterial properties. For instance, research by Merugu, Ramesh, and Sreenivasulu (2010) demonstrated the synthesis of piperidine containing pyrimidine imines and their antibacterial effectiveness. Similarly, the antibacterial activity of isoindoline-1, 3-diones derivatives was also investigated by Merugu, Ramesh, and Sreenivasulu (2010).
Hypoglycemic Agents : Compounds like ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, a derivative of N-(Piperidin-3-yl)pyrimidin-2-amine, have been identified as potent hypoglycemic agents, activating both glucokinase (GK) and PPARγ. This was highlighted in a study by Song et al. (2011).
GPR119 Agonists : Derivatives of N-(Piperidin-3-yl)pyrimidin-2-amine have been used in the discovery and optimization of GPR119 agonists. A study by Kubo et al. (2021) explored this in depth, focusing on enhancing GPR119 agonist activity.
Anti-Angiogenic and DNA Cleavage Studies : N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, as found in research by Kambappa et al. (2017).
Enantioselective Synthesis of Substituted Piperidines : The asymmetric formation of carbon-carbon bonds in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes has been explored, providing routes to substituted piperidines and pyrimidinones. This was investigated by Johnson et al. (2002).
Preparation of Deoxycytidine Kinase Inhibitors : The synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in deoxycytidine kinase inhibitors, was studied by Zhang et al. (2009).
Antitumor Activity of 4-Aminopiperidine Derivatives : Research by Aldobaev, Mikhina, and Present (2021) evaluated the antitumor activity of 4-aminopiperidine derivatives, highlighting their potential as low molecular weight Hsp70 inhibitors in cancer therapy.
Sigma-1 Receptor Antagonists for Neuropathic Pain : The synthesis and evaluation of pyrimidine-based sigma-1 receptor antagonists for treating neuropathic pain were explored by Lan et al. (2014).
Propriétés
IUPAC Name |
N-piperidin-3-ylpyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.ClH/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9;/h2,5-6,8,10H,1,3-4,7H2,(H,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCTVZMKHJIONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671576 | |
| Record name | N-(Piperidin-3-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185312-44-0 | |
| Record name | N-(Piperidin-3-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



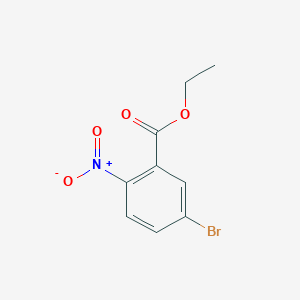
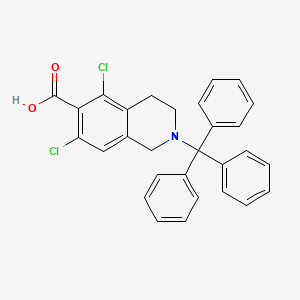
![4-Chloro-6-iodothieno[2,3-d]pyrimidine](/img/structure/B1418666.png)
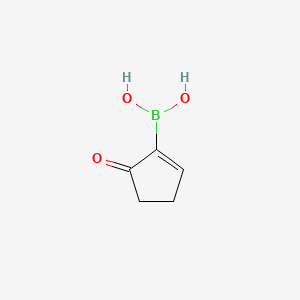
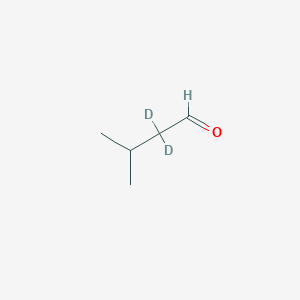
![3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide](/img/structure/B1418670.png)



![N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B1418682.png)


![N-[(2,4-difluorophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1418685.png)
![Ethyl [(methylamino)carbonothioyl]carbamate](/img/structure/B1418687.png)